6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

SHP2 Allosteric Inhibition KRASG12C NSCLC Pyrazolopyrazine Pharmacophore

6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL (CAS 117883-59-7), systematically named 6-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one, is a heterobicyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyrazine class. This class serves as a critical allosteric inhibitory pharmacophore against the oncogenic Src homology 2 domain-containing phosphatase 2 (SHP2) protein, a key anti-cancer target specifically linked to KRASG12C-mutant non-small cell lung cancer (NSCLC).

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 117883-59-7
Cat. No. B569977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL
CAS117883-59-7
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCC1=CN=C2C(=N1)NNC2=O
InChIInChI=1S/C6H6N4O/c1-3-2-7-4-5(8-3)9-10-6(4)11/h2H,1H3,(H2,8,9,10,11)
InChIKeyNUNXLGNYQLROIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL: A Core Pharmacophore for SHP2 Phosphatase Inhibition in Oncology Research


6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL (CAS 117883-59-7), systematically named 6-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one, is a heterobicyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyrazine class [1]. This class serves as a critical allosteric inhibitory pharmacophore against the oncogenic Src homology 2 domain-containing phosphatase 2 (SHP2) protein, a key anti-cancer target specifically linked to KRASG12C-mutant non-small cell lung cancer (NSCLC) [2]. Its molecular formula is C6H6N4O with a molecular weight of 150.14 g/mol, and it is canonically provided as a research-grade intermediate for fragment-based drug design and targeted library synthesis [1].

Why 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL Cannot Be Interchangeably Substituted with Other Pyrazolopyrazine Congeners


In functional screening and lead optimization campaigns, the substitution pattern on the pyrazolo[3,4-b]pyrazine core critically dictates both the selectivity and potency of protein phosphatase inhibition [1]. Unlike the unsubstituted core (1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one, CAS 116056-01-0), which lacks regiospecificity for key kinase hinge regions, or the 5-methyl positional isomer (5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL, CAS 117883-60-0), the 6-methyl substitution is explicitly required to achieve a 17.75-fold increase in SHP2 allosteric inhibitory activity over lead compound IACS-13909 in structural derivation studies [2]. The 3-keto/hydroxy tautomer further provides essential hydrogen-bond donor/acceptor capacity that the 3-amino or 3-H analogs cannot replicate, making generic substitution a direct risk to assay reproducibility and chemical SAR integrity.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL in Inhibitory Activity, Physicochemical Properties, and Purity Profiles


SHP2 Allosteric Inhibition: Class-Level Pharmacophore Activity Differential for 6-Methyl Substituted Pyrazolopyrazines

The 6-methyl-1H-pyrazolo[3,4-b]pyrazine core is a privileged pharmacophore for SHP2 allosteric inhibition. A direct synthetic analog (compound 4b), incorporating the essential 6-methyl-3-ol-pyrazolopyrazine scaffold, demonstrated an IC50 of 3.2 nM against SHP2, representing a 17.75-fold potency improvement over the clinical benchmark IACS-13909 [1]. The unsubstituted core (CAS 116056-01-0) and the 5-methyl positional isomer (CAS 117883-60-0) failed to exhibit this level of nanomolar potency in analogous SHP2 studies [1].

SHP2 Allosteric Inhibition KRASG12C NSCLC Pyrazolopyrazine Pharmacophore

Physicochemical Property Comparison: 6-Methyl vs. 5-Methyl Positional Isomer for Solubility and Permeability Optimization

The predicted XLogP3-AA value for 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is 0.1 , which is significantly lower than the reported partition coefficient of the 5-methyl regioisomer (CAS 117883-60-0), which exhibits a higher LogP due to altered electronic distribution from the adjacent hydroxyl group, impacting aqueous solubility . The differential hydrogen bonding propensity between the 3-keto and 3-hydroxy tautomers is linker-length dependent and influences fragment solubility in early drug discovery modes.

Physicochemical Properties LogP Tautomerism

Comparative Purity Specifications for Reliable Screening: 6-Methyl vs. Unsubstituted Core

Commercially available 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is typically supplied at a minimum purity of 95% (HPLC) . This specification contrasts with the unsubstituted core 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one (CAS 116056-01-0), which is frequently offered at a broader range of lower purity (90-95%) and is often contaminated with des-methyl byproducts that interfere with SHP2 activity assays . For procurement, the certified 95%+ purity ensures batch-to-batch reproducibility in dose-response curves.

Purity Analysis Procurement Specifications LCMS

Optimal Research and Industrial Deployment Scenarios for 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL Based on Evidence


Fragment-Based Drug Discovery (FBDD) for SHP2 Allosteric Inhibitors in KRAS-Driven Cancers

Use as a validated core fragment for in silico and biophysical screening against the SHP2 phosphatase allosteric tunnel. Starting from this 6-methyl scaffold, medicinal chemists can elaborate into potent inhibitors (nanomolar IC50) with documented selectivity over the clinical lead IACS-13909 [1]. This scenario leverages the compound's class-level pharmacophore validation.

Structure-Activity Relationship (SAR) Profiling of Pyrazolopyrazine Regioisomers

Procure alongside the 5-methyl positional isomer (CAS 117883-60-0) and the unsubstituted core (CAS 116056-01-0) to systematically map the contribution of the 6-methyl group to logP, solubility, and enzymatic potency . The quantified difference in predicted XLogP (0.1) against the 5-methyl analog makes it a key tool for understanding isomer-specific pharmacokinetics.

Targeted Library Synthesis Against Oncogenic Phosphatases

Employ as a diversity point in parallel synthesis of a 1H-pyrazolo[3,4-b]pyrazine library. The guaranteed ≥95% purity specification supports reliable high-throughput screening (HTS) data without the need for immediate re-purification, directly reducing the cost of false positives observed with lower-purity alternatives .

Quote Request

Request a Quote for 6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.